N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-phenylpropyl)oxalamide
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Description
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Acid-Catalyzed Synthesis : A study by Mamedov et al. (2016) discusses a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be relevant for the synthesis of compounds related to N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-phenylpropyl)oxalamide. This methodology is high yielding and operationally simple, providing a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Biological Activity
Antibacterial Activity : Adibpour et al. (2010) synthesized and tested the antibacterial activity of isothiazolyl oxazolidinones, indicating that such compounds could have potential as antibacterial agents. This finding might be relevant for exploring the antibacterial properties of this compound (Adibpour et al., 2010).
Protein Kinase CK2 Inhibition : Chekanov et al. (2014) synthesized 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives, showing potential as inhibitors of human protein kinase CK2. Such inhibitors can have significant therapeutic applications, suggesting a potential research avenue for this compound in similar contexts (Chekanov et al., 2014).
Medicinal Chemistry and Drug Design
Potential as SARS-CoV-2 Inhibitors : Al-Janabi et al. (2020) conducted a study on Schiff bases involving isothiazolyl compounds, which demonstrated good antibacterial activity and potential as inhibitors of SARS-CoV-2's 3-chymotrypsin-like protease. This suggests that similar compounds, like this compound, could be explored for their antiviral properties (Al-Janabi et al., 2020).
Novel Pharmacophores for Anticancer Agents : Kumar et al. (2009) synthesized functionalized amino acid derivatives, which showed in vitro cytotoxicity against human cancer cell lines. This indicates the potential of this compound derivatives in designing new anticancer agents (Kumar et al., 2009).
Material Science Applications
- Catalysis in Organic Reactions : De et al. (2017) utilized Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation. This highlights the role of oxalamides in catalyzing organic reactions, which might be an area of application for this compound (De et al., 2017).
Properties
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-19(21-12-5-9-16-7-2-1-3-8-16)20(25)22-17-10-4-11-18(15-17)23-13-6-14-28(23,26)27/h1-4,7-8,10-11,15H,5-6,9,12-14H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXGREIEXQPTBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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